molecular formula C11H9N3S B1526797 3-(1-benzothiophen-2-yl)-1H-pyrazol-5-amine CAS No. 1323441-05-9

3-(1-benzothiophen-2-yl)-1H-pyrazol-5-amine

Cat. No. B1526797
CAS RN: 1323441-05-9
M. Wt: 215.28 g/mol
InChI Key: HBUYTDMBPRZSLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-benzothiophen-2-yl)-1H-pyrazol-5-amine is a chemical compound with the CAS Number: 1323441-05-9 . It has a molecular weight of 215.28 . The compound is typically stored at room temperature and is available in powder form .


Physical And Chemical Properties Analysis

3-(1-benzothiophen-2-yl)-1H-pyrazol-5-amine is a powder that is stored at room temperature . Its melting point ranges from 169 to 171 degrees Celsius .

Scientific Research Applications

Medicinal Chemistry: Serotonin Receptor Modulation

Benzothiophene derivatives have been studied for their affinity towards 5-HT1A serotonin receptors . The structural modifications in these compounds, such as the incorporation of the pyrazole ring, can influence their binding affinity and selectivity towards these receptors. This has implications for the development of new antidepressants and anxiolytics.

Drug Design: Antimicrobial Agents

The benzothiophene core is a common feature in many antimicrobial agents . The addition of a pyrazole ring could potentially enhance the antimicrobial properties of these compounds, making them suitable candidates for drug design against resistant strains of bacteria and fungi.

Pharmacology: Anti-inflammatory Applications

Compounds featuring benzothiophene are known for their anti-inflammatory properties . The pyrazole moiety, being a bioisostere for the amide group, could be utilized in the design of non-steroidal anti-inflammatory drugs (NSAIDs) with improved pharmacokinetic profiles.

Biochemistry: Enzyme Inhibition

In biochemistry, the ability to modulate enzyme activity is crucial. Benzothiophene derivatives can interact with various enzymes, potentially inhibiting their activity . The pyrazole component could be tailored to increase the specificity and potency of enzyme inhibitors.

Organic Synthesis: Building Blocks

The compound can serve as a versatile building block in organic synthesis. Its reactive sites allow for various chemical transformations, enabling the synthesis of complex molecules for further biological evaluation .

Molecular Biology: Protein-Ligand Interactions

Molecular docking studies often use benzothiophene derivatives to understand protein-ligand interactions . The pyrazole ring could provide additional points of interaction, aiding in the discovery of novel binding motifs.

Neuroprotective Agents: Treatment of Neurodegenerative Diseases

Benzothiophene compounds have shown potential in the treatment of neurodegenerative diseases due to their neuroprotective activities . Pyrazole derivatives could be investigated for their efficacy in protecting neuronal cells against oxidative stress and apoptosis.

Antioxidant Properties: Cellular Protection

Antioxidants play a vital role in protecting cells from oxidative damage. The benzothiophene moiety has demonstrated antioxidant capabilities , and its combination with a pyrazole ring might lead to compounds with enhanced antioxidant properties, useful in various therapeutic contexts.

properties

IUPAC Name

5-(1-benzothiophen-2-yl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-11-6-8(13-14-11)10-5-7-3-1-2-4-9(7)15-10/h1-6H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUYTDMBPRZSLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-benzothiophen-2-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-benzothiophen-2-yl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(1-benzothiophen-2-yl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
3-(1-benzothiophen-2-yl)-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
3-(1-benzothiophen-2-yl)-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
3-(1-benzothiophen-2-yl)-1H-pyrazol-5-amine
Reactant of Route 6
3-(1-benzothiophen-2-yl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.